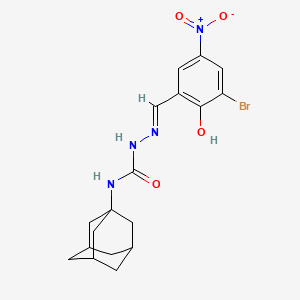

![molecular formula C15H17N3O3S B6070890 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B6070890.png)

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(2-phenoxyethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known by its chemical name, clopidogrel. It is a thienopyridine derivative and is used as an antiplatelet agent. The purpose of

Mechanism of Action

Clopidogrel works by inhibiting the binding of adenosine diphosphate (ADP) to its platelet receptor, P2Y12. This prevents the activation of platelets and the formation of blood clots. Clopidogrel is a prodrug, which means that it needs to be metabolized by the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor, resulting in a prolonged antiplatelet effect.

Biochemical and Physiological Effects

Clopidogrel has been shown to have a number of biochemical and physiological effects. It has been shown to reduce platelet aggregation, inhibit the release of platelet-derived growth factor, and reduce the expression of adhesion molecules on platelets. Clopidogrel has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Clopidogrel has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and can be easily synthesized. However, clopidogrel has some limitations for use in lab experiments. It has a short half-life and requires metabolic activation, which can make it difficult to use in certain experimental settings. It also has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research related to clopidogrel. One area of interest is the development of new antiplatelet agents that have fewer off-target effects and are more effective in preventing thrombotic events. Another area of interest is the development of personalized medicine approaches that can identify patients who are most likely to benefit from clopidogrel therapy. Additionally, there is ongoing research into the use of clopidogrel in the treatment of other conditions, such as cancer and Alzheimer's disease.

Synthesis Methods

Clopidogrel is synthesized by a multistep process that involves the reaction of 2-chloroacetyl chloride with 4,6-dimethoxypyrimidine in the presence of a base. The resulting compound is then reacted with thioacetic acid to form the thiol derivative. The final step involves the reaction of the thiol derivative with 2-phenoxyethylamine to form clopidogrel.

Scientific Research Applications

Clopidogrel has been extensively studied for its antiplatelet effects. It is used in the prevention of thrombotic events, such as myocardial infarction, stroke, and peripheral arterial disease. It is also used in the treatment of acute coronary syndrome and for patients undergoing percutaneous coronary intervention. Clopidogrel has been shown to be effective in reducing the risk of cardiovascular events in patients with these conditions.

properties

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-9-13(19)18-15(17-11)22-10-14(20)16-7-8-21-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXHUQGHQSWMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)

![methyl 4-(3-{3-[(2,4-dimethoxybenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6070818.png)

![7-(4-fluorobenzyl)-2-(4-methylbenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070825.png)

![N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)

![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B6070832.png)

![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)

![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)

![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)

![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)